molecular formula C12H24N2O2 B1455619 tert-Butyl ethyl(piperidin-3-yl)carbamate CAS No. 1184540-14-4

tert-Butyl ethyl(piperidin-3-yl)carbamate

Cat. No.: B1455619
CAS No.: 1184540-14-4
M. Wt: 228.33 g/mol
InChI Key: NVISSTNTBKVSPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ethyl(piperidin-3-yl)carbamate is a chiral piperidine-based building block of significant value in medicinal chemistry and organic synthesis. Its structure features a protected carbamate group, which provides stability during chemical transformations and can be selectively deprotected to reveal the amine functionality, making it a versatile intermediate . The compound serves as a crucial precursor in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents . In scientific research, this compound and its analogs are extensively utilized as a key intermediate in the design and synthesis of novel ligands for biological targets. For instance, related piperidine-carbamate structures have been employed in structure-activity relationship (SAR) studies to develop bitopic ligands for dopamine D2 and D3 receptors . Such research is critical for advancing the understanding and treatment of neurological and neuropsychiatric disorders . The synthetic route to this compound and its enantiomers can involve the hydrogenation of a corresponding pyridine precursor followed by optical resolution to achieve high enantiomeric purity . Applications: • Building block for complex organic molecules and pharmaceutical intermediates . • Key intermediate in neuroscience research for the synthesis of dopamine receptor ligands . • Versatile chiral synthon in asymmetric synthesis. Attention: This product is for research purposes only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary use .

Properties

IUPAC Name

tert-butyl N-ethyl-N-piperidin-3-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-5-14(10-7-6-8-13-9-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVISSTNTBKVSPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCNC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamation of 3-Aminopyridine Derivatives Followed by Reduction

According to a patent (US20110021780A1), a key approach involves:

  • Starting from 3-aminopyridine , the amino group at the 3-position is converted to a carbamate group using alkyl halocarbonates such as tert-butyl chlorocarbonate (Boc-Cl) or ethyl chlorocarbonate.
  • The carbamation reaction is performed in the presence of solvents such as tetrahydrofuran, acetonitrile, toluene, or alcohols (methanol, 2-propanol, etc.).
  • After carbamation, the pyridine ring undergoes nuclear reduction (hydrogenation) to convert the pyridine ring into a piperidine ring, yielding the piperidin-3-ylcarbamate compound.
  • The product is isolated by filtration, extraction, crystallization, or distillation, and purified by recrystallization, chromatography, or adsorption techniques.

This method allows the preparation of various alkyl piperidine-3-ylcarbamates, including the tert-butyl and ethyl derivatives, by selecting the appropriate alkyl halocarbonate reagent.

Step Reagents/Conditions Notes
Amino group carbamation Alkyl halocarbonate (e.g., tert-butyl chlorocarbonate) Carbamation agent
Solvent THF, acetonitrile, toluene, alcohols Solvent choice affects yield
Nuclear reduction Hydrogenation catalyst (e.g., Pd/C) Converts pyridine to piperidine
Isolation Filtration, extraction, crystallization Standard purification

This method is versatile and scalable for industrial synthesis.

Multi-Step Synthesis from Natural Amino Acids (L-Glutamic Acid Route)

A recent research article (2024) describes a multi-step synthetic route starting from L-glutamic acid , a natural α-amino acid, to prepare 3-(N-Boc amino) piperidine derivatives, which include tert-butyl carbamate-protected piperidines:

  • Step 1: Esterification of both carboxylic acid groups of L-glutamic acid in one pot using methanol and thionyl chloride to give a dimethyl ester.
  • Step 2: N-Boc protection of the amino group using di-tert-butyl dicarbonate ((Boc)2O) in the presence of triethylamine and DMAP catalyst.
  • Step 3: Reduction of the diester to a diol using sodium borohydride (NaBH4).
  • Step 4: Tosylation of the diol to form a ditosylate intermediate.
  • Step 5: Cyclization via intramolecular nucleophilic substitution with amines to form the substituted piperidine ring.

This route provides enantiomerically pure 3-(N-Boc amino) piperidine derivatives with overall yields between 44% and 55%, offering a stereoselective and efficient method for preparing tert-butyl carbamate-protected piperidines.

Step Reagents/Conditions Yield (%) Notes
Esterification Methanol, thionyl chloride, 0 °C to RT Quantitative Formation of dimethyl ester
N-Boc protection (Boc)2O, triethylamine, DMAP, CH2Cl2, 0 °C to RT 92% Amino group protection
Reduction NaBH4, methanol, RT 76% (diol) Selective reduction of esters
Tosylation Tosyl chloride, base Not specified Activation for cyclization
Cyclization Amine, intramolecular substitution 44-55% overall Formation of piperidine ring

This method is notable for its use of inexpensive starting materials and mild conditions, suitable for laboratory scale and potentially scalable.

Alternative Synthetic Approaches and Notes

  • Deprotection of tert-butyl esters using trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2) has been used in related carbamate chemistry to obtain free amines for further coupling reactions.
  • Catalytic hydrogenation is often employed for reduction steps, especially for conversion of nitro groups or unsaturated rings to piperidine derivatives.
  • Purification techniques such as silica gel chromatography, recrystallization, and adsorption on activated carbon are standard to achieve high purity.

Comparative Analysis of Preparation Methods

Method Starting Material Key Reactions Yield Range Advantages Disadvantages
Carbamation + Nuclear Reduction 3-Aminopyridine derivatives Carbamation with alkyl halocarbonate, hydrogenation Moderate to high Versatile alkyl group introduction, scalable Requires hydrogenation setup
L-Glutamic Acid Multi-Step Route L-Glutamic acid Esterification, Boc-protection, reduction, tosylation, cyclization 44-55% overall Enantiomerically pure products, mild conditions Multi-step, moderate overall yield
Deprotection and Coupling Boc-protected intermediates TFA deprotection, coupling with amines Not specified Useful for further functionalization Requires careful handling of TFA

Summary of Research Findings

  • The carbamation of 3-aminopyridine derivatives followed by hydrogenation is a well-established and industrially relevant method for preparing this compound and related compounds.
  • The multi-step synthesis from L-glutamic acid offers a stereoselective and efficient approach to enantiomerically pure 3-(N-Boc amino) piperidine derivatives, including tert-butyl carbamates, with good overall yields and mild reaction conditions.
  • Deprotection and subsequent coupling reactions expand the utility of tert-butyl carbamate intermediates for further synthetic elaboration.
  • Purification and isolation techniques such as chromatography, recrystallization, and adsorption are critical to obtaining high-purity products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ethyl(piperidin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

tert-Butyl ethyl(piperidin-3-yl)carbamate is widely used in scientific research, including:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As an intermediate in the development of pharmaceuticals, particularly those targeting neurological conditions.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ethyl(piperidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Synthetic Efficiency : The pyridine-substituted analog (61a) achieves a 99% yield via nucleophilic aromatic substitution (SNAr), highlighting optimized conditions in DMF with K₂CO₃ .
  • Chirality : Compounds like (S)-tert-Butyl ethyl(piperidin-3-yl)carbamate and tert-Butyl N-methyl-N-[(3R)-piperidin-3-yl]carbamate exhibit stereochemical diversity, critical for binding to biological targets .
  • Steric Effects : Bulky substituents (e.g., pivalamido in ) enhance stability but may reduce solubility .
Carcinogenicity and Toxicity
  • Ethyl carbamate (urethane) is a known carcinogen, inducing hepatic carcinomas in rodents, but its activity is 10–100× weaker than vinyl carbamate .
  • tert-Butyl carbamates (e.g., tert-Butyl ethyl(piperidin-3-yl)carbamate) are less studied for toxicity but are presumed safer due to steric hindrance from the tert-butyl group, which reduces metabolic activation .
Spectroscopic and Crystallographic Data
  • The pyridine-substituted analog (61a) displays distinct NMR signals (e.g., δ 8.33 ppm for pyridine-H; q, J = 269.9 Hz for CF₃ in ¹³C NMR) .
  • Crystallographic studies on tert-Butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methyl-carbamate reveal precise bond angles (e.g., C17–N5–C4 = 116.7°) and conformational rigidity, critical for drug design .

Biological Activity

Tert-butyl ethyl(piperidin-3-yl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group , an ethyl group , and a piperidine ring attached to a carbamate functional group . This structure enhances its stability and reactivity, allowing it to interact with various biological targets.

ComponentDescription
Tert-butyl groupProvides lipophilicity and stability
Ethyl groupEnhances solubility
Piperidine ringCrucial for receptor binding
Carbamate groupIncreases bioavailability

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The piperidine ring is essential for binding to active sites on target molecules, while the carbamate group contributes to the compound's stability.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of butyrylcholinesterase , an enzyme linked to neurodegenerative diseases such as Alzheimer's. Selective inhibition indicates its potential in developing neuroprotective agents.
  • Receptor Binding : Research indicates that the compound may act as a ligand in receptor binding studies, influencing various biochemical pathways relevant to therapeutic applications.

Pharmacological Applications

The compound is being investigated for several pharmacological applications, including:

  • Analgesic properties : Potential use in pain management.
  • Anti-inflammatory effects : Investigated for reducing inflammation.
  • Antipsychotic applications : Explored for mental health treatments.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Neuroprotective Effects : A study demonstrated that the compound effectively inhibited butyrylcholinesterase activity in vitro, suggesting its potential use in treating Alzheimer's disease.
  • Drug Development : Ongoing research focuses on the synthesis of derivatives of this compound to enhance its pharmacokinetic properties and therapeutic efficacy. The presence of the trifluoromethyl group in related compounds has been noted to improve metabolic stability and bioavailability, indicating a pathway for future drug development.

Research Findings

Recent findings highlight the compound's interaction with various biomolecules:

  • Binding Affinities : Studies are ongoing to evaluate its binding affinities to different receptors, which may enhance selectivity towards specific biological targets.
  • Pharmacokinetics : The lipophilicity imparted by the tert-butyl group is expected to influence absorption and distribution within biological systems, affecting overall efficacy .

Q & A

What synthetic strategies are recommended for optimizing the yield of tert-Butyl ethyl(piperidin-3-yl)carbamate?

Basic Research Focus
The synthesis typically involves carbamate formation via nucleophilic substitution. A validated method uses tert-butyl dicarbonate with piperidin-3-yl ethylamine under anhydrous conditions (e.g., DMF as solvent, potassium carbonate as base, 100°C for 12–24 hours) . Yield optimization strategies include:

  • Temperature Control : Maintaining 100°C ensures complete reaction while minimizing side products.
  • Purification : Flash column chromatography (ethyl acetate/hexane gradients) achieves >95% purity .
  • Reagent Stoichiometry : A 1.2:1 molar ratio of tert-butyl dicarbonate to amine minimizes unreacted starting material .

How can researchers confirm the structural integrity of this compound post-synthesis?

Basic Research Focus
Analytical characterization should include:

  • NMR Spectroscopy : Key signals in 1H^1H NMR (CDCl3_3): δ 1.39 ppm (tert-butyl), 3.03–3.89 ppm (piperidine and ethyl groups) . 13C^{13}C NMR confirms carbamate carbonyl at δ 155.21 ppm .
  • HPLC-MS : ESI-MS (m/z 380.1 [M+H]+^+) validates molecular weight .
  • Elemental Analysis : Carbon and nitrogen percentages should align with C14H27N2O2C_{14}H_{27}N_2O_2 .

What experimental designs are suitable for assessing the compound’s enzyme inhibition potential?

Advanced Research Focus
To evaluate binding affinity or inhibition:

  • Kinetic Assays : Use fluorescence polarization or surface plasmon resonance (SPR) with purified enzymes (e.g., kinases, phosphatases). Include positive/negative controls (e.g., ATP analogs) .
  • Dose-Response Curves : Test concentrations from 1 nM–100 µM to calculate IC50_{50} values.
  • Mutagenesis Studies : Compare binding to wild-type vs. mutant enzymes to identify critical residues .

How should discrepancies in reported CAS numbers or synthetic yields be resolved?

Advanced Research Focus
Data contradictions require:

  • Literature Cross-Validation : Compare synthesis protocols (e.g., reaction time, catalysts) across peer-reviewed journals and patents .
  • Reproducibility Tests : Replicate methods under identical conditions. For example, CAS discrepancies (e.g., 1355238-00-4 vs. 1355196-82-5) may arise from isomeric variations, necessitating chiral HPLC analysis .
  • Statistical Analysis : Use ANOVA to assess yield variability across labs .

What methodologies assess the compound’s stability under storage conditions?

Basic Research Focus
Stability protocols include:

  • Accelerated Degradation Studies : Expose samples to 40°C/75% RH for 4 weeks; monitor via HPLC for carbamate hydrolysis .
  • Light Sensitivity : UV-vis spectroscopy after 48-hour UV exposure detects photodegradation .
  • Storage Recommendations : Refrigerate (<4°C) in inert atmospheres (argon) to prevent oxidation .

How can structure-activity relationships (SAR) guide derivative design?

Advanced Research Focus
SAR studies involve:

  • Analog Synthesis : Modify the piperidine (e.g., fluorination at C3) or carbamate groups (e.g., methyl vs. ethyl) .
  • Biological Screening : Compare IC50_{50} values of analogs against parent compound.
  • Computational Modeling : Docking simulations (e.g., AutoDock Vina) predict binding modes to targets like GPCRs .

What challenges arise during scale-up from milligram to gram quantities?

Advanced Research Focus
Key challenges include:

  • Purification Efficiency : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) .
  • Exothermic Reactions : Use jacketed reactors to control temperature during carbamate formation.
  • Yield Consistency : Optimize stirring rates and solvent volumes for heterogeneous mixtures .

How can in vivo metabolic stability be evaluated?

Advanced Research Focus
Pharmacokinetic studies require:

  • Microsomal Incubations : Human liver microsomes (HLMs) with NADPH cofactor; quantify parent compound via LC-MS/MS .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent substrates .
  • Plasma Protein Binding : Equilibrium dialysis to measure free fraction .

What mechanisms explain the compound’s selectivity for specific biological targets?

Advanced Research Focus
Mechanistic studies involve:

  • Competitive Binding Assays : Use radiolabeled ligands (e.g., 3H^3H-ligands) to assess displacement .
  • Cryo-EM/X-ray Crystallography : Resolve compound-target complexes (e.g., WDR5 protein) to identify binding pockets .
  • Transcriptomics : RNA-seq of treated cells identifies downstream pathways .

What analytical methods detect degradation products under stress conditions?

Basic Research Focus
Forced degradation studies use:

  • Acidic/Base Hydrolysis : 0.1M HCl/NaOH at 60°C for 24 hours; monitor via UPLC-PDA .
  • Oxidative Stress : 3% H2_2O2_2 at 25°C for 6 hours; identify quinone derivatives via HRMS .
  • Thermal Degradation : Heat at 100°C for 48 hours; track tert-butyl group loss via TGA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl ethyl(piperidin-3-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl ethyl(piperidin-3-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.